1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole
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Overview
Description
1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, is of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Alkylation: Addition of the 4-(trifluoromethyl)phenyl group.
Cyclization: Formation of the indole ring structure.
Methylation: Addition of the methyl group to the nitrogen atom of the indole ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like tin(II) chloride. Major products formed from these reactions include amino derivatives and substituted indoles.
Scientific Research Applications
1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Similar compounds to 1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole include other indole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 1-methyl-3-{2-amino-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole
- 1-methyl-3-{2-nitro-1-[4-(fluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole .
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-methyl-3-[2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl]-2-phenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c1-28-21-10-6-5-9-19(21)22(23(28)17-7-3-2-4-8-17)20(15-29(30)31)16-11-13-18(14-12-16)24(25,26)27/h2-14,20H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNRVGJVFNBQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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